

A Spectroscopic Showdown: 2-Ethyl-4,5-dimethyloxazole and Its Isomeric Competitors

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Compound of Interest

Compound Name: **2-Ethyl-4,5-dimethyloxazole**

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A detailed comparative analysis of the spectroscopic signatures of **2-Ethyl-4,5-dimethyloxazole** and its key isomers, providing researchers and drug development professionals with essential data for unambiguous identification and characterization.

In the realm of organic chemistry and drug development, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of **2-Ethyl-4,5-dimethyloxazole** and its isomers: 2,4,5-trimethyloxazole, 4-ethyl-2,5-dimethyloxazole, and 5-ethyl-2,4-dimethyloxazole. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), serves as a critical resource for researchers in the positive identification and differentiation of these closely related compounds.

Structural Overview

The isomers under examination all share the molecular formula C₇H₁₁NO and a molecular weight of approximately 125.17 g/mol. Their structural differences, arising from the varied placement of ethyl and methyl groups on the oxazole ring, lead to unique spectroscopic fingerprints.

2-Ethyl-4,5-dimethyloxazole

4-ethyl-2,5-dimethyloxazole

2,4,5-trimethyloxazole

5-ethyl-2,4-dimethyloxazole

[Click to download full resolution via product page](#)**Figure 1:** Chemical structures of **2-Ethyl-4,5-dimethyloxazole** and its isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Ethyl-4,5-dimethyloxazole** and its isomers. This data is essential for distinguishing between these compounds in a laboratory setting.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ , ppm)

Compound	Proton Assignment	Predicted Chemical Shift (ppm)
2-Ethyl-4,5-dimethyloxazole	-CH ₂ - (ethyl)	2.72 (q)
-CH ₃ (ethyl)	1.29 (t)	
-CH ₃ (at C4)	2.13 (s)	
-CH ₃ (at C5)	2.29 (s)	
2,4,5-trimethyloxazole	-CH ₃ (at C2)	2.35 (s)
-CH ₃ (at C4)	2.17 (s)	
-CH ₃ (at C5)	2.03 (s)	

Note: Experimental data for **2-Ethyl-4,5-dimethyloxazole** was not available. Predicted values are provided from FooDB.[\[1\]](#) Experimental data for 2,4,5-trimethyloxazole is from the Human Metabolome Database (HMDB).

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ , ppm)

Compound	Carbon Assignment	Predicted Chemical Shift (ppm)
2-Ethyl-4,5-dimethyloxazole	C2	162.2
C4		130.2
C5		143.9
-CH ₂ - (ethyl)		23.3
-CH ₃ (ethyl)		11.5
-CH ₃ (at C4)		10.0
-CH ₃ (at C5)		12.0
2,4,5-trimethyloxazole	C2	158.66
C4		130.22
C5		142.63
-CH ₃ (at C2)		13.67
-CH ₃ (at C4)		9.73
-CH ₃ (at C5)		10.99

Note: Experimental data for **2-Ethyl-4,5-dimethyloxazole** was not available. Predicted values are provided from FooDB.[\[1\]](#) Experimental data for 2,4,5-trimethyloxazole is from the Human Metabolome Database (HMDB).

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	C=N Stretch	C=C Stretch	C-O Stretch	Other Key Bands
2-Ethyl-4,5-dimethyloxazole	~1650	~1580	~1050	C-H stretch (alkyl) ~2980-2870
2,4,5-trimethyloxazole	~1650	~1585	~1045	C-H stretch (alkyl) ~2970-2860

Note: Specific experimental IR peak values for **2-Ethyl-4,5-dimethyloxazole** are not readily available in public databases. The provided values are characteristic ranges for substituted oxazoles. An ATR-IR spectrum for **2-Ethyl-4,5-dimethyloxazole** is available on PubChem, acquired on a Bruker Tensor 27 FT-IR.[2]

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Fragments (m/z)

Compound	Molecular Ion [M] ⁺	Base Peak	Major Fragments
2-Ethyl-4,5-dimethyloxazole	125	42	110, 124, 55[2]
2,4,5-trimethyloxazole	111	43	55, 111, 42, 68

Note: Data obtained from PubChem.[2]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy



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Figure 2: General workflow for NMR data acquisition.

- ¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum. Key parameters include a spectral width of about 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

For liquid samples such as the oxazoles discussed, Attenuated Total Reflectance (ATR) is a convenient method.

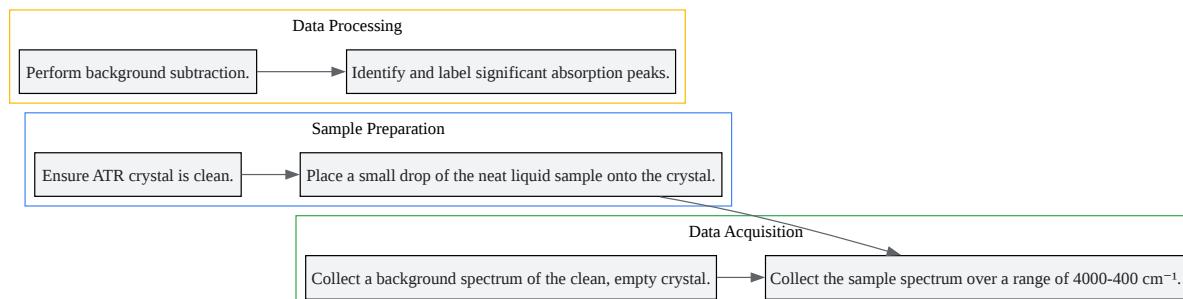
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Figure 3: General workflow for ATR-FTIR data acquisition.

Gas Chromatography-Mass Spectrometry (GC-MS)

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Figure 4: General workflow for GC-MS data acquisition.

Typical GC parameters for the analysis of such volatile compounds include using a non-polar capillary column with a temperature program to ensure good separation.^[3] The mass spectrometer is typically operated in electron ionization (EI) mode.

Conclusion

The spectroscopic data presented in this guide highlights the subtle yet distinct differences between **2-Ethyl-4,5-dimethyloxazole** and its isomers. While mass spectrometry can confirm the molecular weight, NMR spectroscopy is particularly powerful in elucidating the specific substitution pattern on the oxazole ring. The unique chemical shifts and coupling patterns of the ethyl and methyl groups provide a definitive means of identification. This comparative guide, along with the provided experimental protocols, serves as a valuable tool for researchers and professionals in the fields of chemical synthesis, quality control, and drug development, ensuring the accurate and confident characterization of these important heterocyclic compounds.

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References

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